molecular formula C14H21NO4S B239157 4-ethoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

4-ethoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No. B239157
M. Wt: 299.39 g/mol
InChI Key: ZXAJRSOKIZKOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as EHT 1864 and has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and inflammation.

Mechanism of Action

EHT 1864 inhibits the activity of Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs). This prevents the GEFs from activating the Rho GTPases, which in turn inhibits their downstream signaling pathways. The inhibition of these pathways can lead to various cellular effects, including the inhibition of cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration of cancer cells, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. Additionally, EHT 1864 has been shown to reduce inflammation in various animal models and has been investigated for its potential use in cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using EHT 1864 in lab experiments is its specificity for Rho GTPases. This allows researchers to selectively inhibit the activity of these proteins without affecting other cellular processes. Additionally, EHT 1864 has been shown to have low toxicity in various animal models, which makes it a promising candidate for further investigation.
One of the limitations of using EHT 1864 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the synthesis of EHT 1864 can be challenging, which can limit its availability for research purposes.

Future Directions

There are several future directions for the investigation of EHT 1864. One potential area of research is the use of EHT 1864 in combination with other cancer treatments to enhance their efficacy. Additionally, EHT 1864 could be investigated for its potential use in other diseases, such as neurodegenerative diseases or infectious diseases. Finally, the development of new synthesis methods for EHT 1864 could increase its availability for research purposes and facilitate further investigation of its potential applications.

Synthesis Methods

The synthesis of EHT 1864 involves the reaction between 4-ethoxy-3-methylbenzenesulfonyl chloride and tetrahydro-2-furanylmethylamine. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.

Scientific Research Applications

EHT 1864 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of Rho GTPases, which are proteins that play a crucial role in various cellular processes, including cell migration, proliferation, and survival. As a result, EHT 1864 has been investigated for its potential use in cancer research, where it could be used to inhibit the growth and metastasis of cancer cells.

properties

Product Name

4-ethoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

4-ethoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C14H21NO4S/c1-3-18-14-7-6-13(9-11(14)2)20(16,17)15-10-12-5-4-8-19-12/h6-7,9,12,15H,3-5,8,10H2,1-2H3

InChI Key

ZXAJRSOKIZKOAX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C

Origin of Product

United States

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